Isostearyl oleate

Description

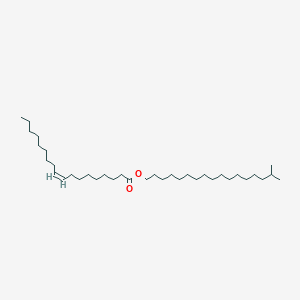

Structure

2D Structure

Properties

CAS No. |

57683-45-1 |

|---|---|

Molecular Formula |

C36H70O2 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

16-methylheptadecyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |

InChI Key |

BBBHAOOLZKQYKX-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isostearyl Oleate: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isostearyl oleate, a branched-chain ester with significant applications in the pharmaceutical and cosmetic industries. Its unique properties, stemming from its distinct chemical architecture, make it a valuable excipient and emollient. This document details its chemical structure, explores its synthesis pathways, presents key physicochemical data, and outlines a representative experimental protocol for its preparation.

Chemical Structure of this compound

This compound is the ester formed from the reaction of isostearyl alcohol and oleic acid. The "isostearyl" portion refers to a branched C18 saturated alcohol, specifically 16-methylheptadecanol. The "oleate" portion is derived from oleic acid, a C18 monounsaturated fatty acid with a cis double bond at the ninth carbon.

The presence of the methyl branch in the alcohol chain and the cis-double bond in the fatty acid chain introduces steric hindrance and disrupts the linear packing that is characteristic of its straight-chain analogue, stearyl oleate. This branched structure is responsible for its liquid nature at room temperature and its desirable sensory and solubility properties.

Key Structural Identifiers:

Synthesis Pathways

The industrial synthesis of this compound is a multi-step process that begins with the production of its precursors, isostearic acid (from which isostearyl alcohol is derived) and oleic acid. The final step is a direct esterification reaction.

Precursor Synthesis: Isostearyl Alcohol

Isostearyl alcohol is not typically sourced directly from natural fats and oils in large quantities. It is commercially produced from oleic acid through a two-step process:

-

Isomerization of Oleic Acid: Oleic acid is catalytically isomerized to produce isostearic acid, a branched-chain saturated fatty acid. This skeletal isomerization is a key step and can be achieved using catalysts such as specific types of clays or, more modernly, zeolites (e.g., H-Ferrierite) which offer higher selectivity and yield of the desired branched monomeric acids.[3]

-

Hydrogenation of Isostearic Acid: The resulting isostearic acid is then reduced to isostearyl alcohol. This is typically accomplished through catalytic hydrogenation, where the carboxylic acid functional group is converted to a primary alcohol using hydrogen gas at high pressure and temperature in the presence of a metal catalyst (e.g., nickel or palladium).

Final Esterification Step

The synthesis of this compound is achieved via the esterification of isostearyl alcohol with oleic acid. This is a reversible condensation reaction that produces the ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed. The reaction is generally catalyzed by an acid. Heterogeneous acid catalysts are often preferred in industrial settings as they are easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles.[1]

Quantitative Data

The following table summarizes key quantitative physical and chemical properties of this compound. It is important to note that experimental data for this specific ester is limited in publicly available literature; therefore, some values are estimated or based on data for structurally similar compounds like isostearyl isostearate.

| Property | Value | Unit | Notes / Reference |

| Molecular Weight | 534.94 | g/mol | Calculated[1][2] |

| Molecular Formula | C₃₆H₇₀O₂ | - | [1][2] |

| Boiling Point | 537.00 - 538.00 | °C | Estimated for Isostearyl Isostearate @ 760 mmHg[4] |

| Flash Point | 287.2 | °C | Estimated for Isostearyl Isostearate[4] |

| logP (o/w) | 16.777 | - | Estimated for Isostearyl Isostearate[4] |

| Water Solubility | 3.833 x 10⁻¹² | mg/L | Estimated for Isostearyl Isostearate @ 25°C[4] |

| Stereochemistry | Achiral, 1 E/Z Center | - | [2] |

Experimental Protocols

This section provides a representative methodology for the laboratory-scale synthesis and characterization of this compound via direct esterification.

Materials and Equipment

-

Reactants: Isostearyl alcohol (95%+ purity), Oleic acid (90%+ purity)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or a reusable solid acid catalyst (e.g., Amberlyst-15)

-

Solvent: Toluene or n-hexane (to facilitate azeotropic removal of water)

-

Neutralizing Agent: 5% (w/v) Sodium bicarbonate solution

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

-

Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

-

Analytical Instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gas Chromatograph (GC).

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isostearyl alcohol (e.g., 0.1 mol), oleic acid (e.g., 0.11 mol, 1.1 equivalents), the acid catalyst (e.g., 1-2 mol% of the limiting reactant), and toluene (approx. 100 mL).

-

Esterification: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

-

Monitoring the Reaction: The reaction progress can be monitored by collecting small aliquots over time and analyzing the disappearance of the carboxylic acid peak using FTIR spectroscopy or by determining the acid value via titration.[5] The reaction is typically complete within 4-8 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution) until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. The final product is a clear, yellowish, oily liquid.

-

Product Characterization

-

FTIR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching peak around 1740-1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from oleic acid (around 3300-2500 cm⁻¹).

-

¹H NMR Spectroscopy: The spectrum should show a characteristic triplet at approximately 4.05 ppm, corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen (-O-C=O).

-

¹³C NMR Spectroscopy: The presence of the ester carbonyl carbon will be confirmed by a peak around 173 ppm.[6]

-

Gas Chromatography (GC): The purity of the final product can be assessed by GC, comparing the retention time to standards if available, and determining the percentage area of the product peak.[7]

References

- 1. This compound | 57683-45-1 | Benchchem [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. isostearyl isostearate, 41669-30-1 [thegoodscentscompany.com]

- 5. scielo.br [scielo.br]

- 6. ikm.org.my [ikm.org.my]

- 7. Solvent-free synthesis of oleic acid-based wax esters using recyclable acidic deep eutectic solvent [grasasyaceites.revistas.csic.es]

Isostearyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl oleate, the ester of isostearyl alcohol and oleic acid, is a versatile emollient and solvent valued in the pharmaceutical and cosmetic industries for its unique sensory profile, excellent spreadability, and solubilizing capabilities. Its branched-chain structure imparts a lighter, non-greasy feel compared to its linear counterparts, making it a desirable component in topical drug delivery systems, dermatological preparations, and high-end cosmetic formulations. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, offering critical data and experimental insights for formulation scientists.

Chemical Identity

| Property | Value |

| Chemical Name | 16-methylheptadecyl (9Z)-octadec-9-enoate[1] |

| CAS Number | 57683-45-1[1] |

| Molecular Formula | C36H70O2[1] |

| Molecular Weight | 534.9 g/mol [1] |

Physicochemical Properties

The following tables summarize the key physicochemical parameters of this compound. Where direct experimental data for this compound is not available, estimated values based on structurally similar molecules are provided and noted.

Table 1: Physical and Chemical Properties

| Parameter | Value | Source/Method |

| Appearance | Clear, colorless to pale yellow liquid | General observation for cosmetic esters |

| Odor | Characteristic, faint, fatty | General observation for cosmetic esters |

| Density (g/cm³ at 25°C) | ~0.86 | Estimated from similar long-chain esters |

| Boiling Point (°C) | > 200 | General data for high molecular weight esters |

| Refractive Index (at 20°C) | ~1.46 - 1.47 | Estimated from similar cosmetic esters[2] |

| Saponification Value (mg KOH/g) | 90 - 110 | Typical range for high molecular weight esters |

| Acid Value (mg KOH/g) | < 1.0 | Typical specification for cosmetic grade esters |

| Iodine Value (g I2/100g) | 40 - 50 | Estimated based on the oleic acid moiety |

Table 2: Solubility and Polarity

| Parameter | Value | Source/Method |

| Solubility | Soluble in oils and organic solvents. Insoluble in water. | General property of long-chain esters[3][4] |

| Hansen Solubility Parameters (MPa½) | ||

| δD (Dispersion) | ~16.3 | Estimated from Butyl Oleate[5] |

| δP (Polar) | ~3.7 | Estimated from Butyl Oleate[5] |

| δH (Hydrogen Bonding) | ~4.2 | Estimated from Butyl Oleate[5] |

| Surface Tension (mN/m at 25°C) | ~30 - 35 | Typical range for cosmetic esters[2][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on standard industry and pharmacopeial methods.

Determination of Density

The density of this compound can be determined using a calibrated pycnometer or an oscillating U-tube density meter.

-

Apparatus: Pycnometer (e.g., 25 mL Gay-Lussac type), analytical balance, temperature-controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine the weight of the empty pycnometer.

-

Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a temperature-controlled water bath at 25°C for 30 minutes to allow for thermal equilibrium.

-

Adjust the volume to the calibration mark, ensuring no spillage.

-

Wipe the outside of the pycnometer dry and weigh it.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

-

Viscosity Measurement

The dynamic viscosity of this compound can be measured using a rotational viscometer.

-

Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle, temperature-controlled sample holder.

-

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a suitable amount of this compound in the sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.

-

Immerse the spindle into the sample to the marked depth.

-

Start the motor and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

-

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester.[7][8]

-

Apparatus: Reflux condenser, 250 mL conical flask, hot plate, burette.

-

Reagents: 0.5 M alcoholic potassium hydroxide solution, 0.5 M hydrochloric acid solution, phenolphthalein indicator.

-

Procedure:

-

Accurately weigh approximately 2 g of this compound into a conical flask.

-

Add 25.0 mL of 0.5 M alcoholic KOH solution.

-

Connect the flask to a reflux condenser and heat the mixture on a hot plate, maintaining a gentle boil for 60 minutes.

-

Allow the solution to cool to room temperature.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with 0.5 M HCl until the pink color disappears.

-

Perform a blank titration with 25.0 mL of the alcoholic KOH solution without the sample.

-

Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

M = Molarity of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.

-

Apparatus: Conical flask, burette.

-

Reagents: 0.1 M potassium hydroxide solution, neutralized ethanol, phenolphthalein indicator.

-

Procedure:

-

Accurately weigh approximately 10 g of this compound into a conical flask.

-

Add 50 mL of neutralized ethanol and gently warm to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with 0.1 M KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.

-

Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:

-

V = volume of KOH solution used for titration (mL)

-

M = Molarity of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Determination of Iodine Value

The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The Wijs method is commonly used.[9]

-

Apparatus: Iodine flask, burette, pipette.

-

Reagents: Wijs solution (iodine monochloride in glacial acetic acid), 10% potassium iodide solution, 0.1 M sodium thiosulfate solution, starch indicator solution.

-

Procedure:

-

Accurately weigh an appropriate amount of this compound (based on the expected iodine value) into an iodine flask.

-

Dissolve the sample in 15 mL of carbon tetrachloride or chloroform.

-

Pipette 25.0 mL of Wijs solution into the flask, stopper it, and swirl to mix.

-

Store the flask in the dark for 30 minutes.

-

Add 20 mL of 10% potassium iodide solution and 150 mL of deionized water.

-

Titrate the liberated iodine with 0.1 M sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color has almost disappeared.

-

Add a few drops of starch indicator solution and continue the titration until the blue color disappears.

-

Perform a blank determination under the same conditions without the sample.

-

Calculate the iodine value using the formula: Iodine Value (g I2/100g) = [(B - S) × M × 12.69] / W Where:

-

B = volume of sodium thiosulfate solution used for the blank (mL)

-

S = volume of sodium thiosulfate solution used for the sample (mL)

-

M = Molarity of the sodium thiosulfate solution

-

12.69 = Conversion factor (atomic weight of iodine/10)

-

W = Weight of the sample (g)

-

-

Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in formulation development.

Caption: Experimental Workflow for this compound Formulation.

Caption: Physicochemical Properties and Formulation Impact.

Conclusion

This compound presents a compelling profile for formulators seeking a high-performance emollient and solvent. Its branched structure and oleate moiety contribute to a desirable combination of low viscosity, good spreadability, and effective solubilization of lipophilic active ingredients. While specific, publicly available experimental data for some of its physicochemical properties are limited, the provided estimates and standard experimental protocols offer a robust framework for its evaluation and incorporation into advanced pharmaceutical and cosmetic formulations. Further characterization, particularly of its Hansen Solubility Parameters and surface tension, will enable even more precise and predictive formulation design.

References

- 1. This compound | 57683-45-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rawsource.com [rawsource.com]

- 4. rawsource.com [rawsource.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. Saponification value - Wikipedia [en.wikipedia.org]

- 8. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Literature review on Isostearyl oleate in dermatological research

An In-depth Technical Guide on Isostearyl Oleate and Related Compounds in Dermatological Research

Introduction

This compound is an ester of isostearyl alcohol and oleic acid, utilized in cosmetics and dermatological formulations primarily as an emollient and skin-conditioning agent. While direct, in-depth research specifically on this compound is limited in the available scientific literature, a comprehensive understanding of its potential dermatological effects can be extrapolated from studies on its constituent parts—isostearic acid and oleic acid—and structurally similar compounds like isostearyl isostearate. This technical guide provides a literature review of these related molecules to offer insights into the functional roles they play in skin barrier function, inflammation, and drug delivery, intended for researchers, scientists, and drug development professionals.

Role in Skin Barrier Function

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against external insults and prevents excessive water loss.[1] This "brick and mortar" structure consists of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[1] Emollients like isostearyl esters can influence this structure to improve skin barrier function.

Isostearyl Isostearate (ISIS): A Functional Emollient

Isostearyl isostearate has demonstrated a significant ability to improve the water permeability barrier function of the stratum corneum.[2] Unlike occlusive agents such as petrolatum, which form a simple barrier on the skin's surface, ISIS is thought to work through a mechanism of "internal occlusion" by positively influencing the SC lipid phase behavior.[3][4] Studies have shown that ISIS can induce a more organized orthorhombic packing of the SC lipids, a state associated with optimal barrier properties.[2]

One key method for evaluating barrier function is the plastic occlusion stress test (POST), which measures the skin's ability to recover after being stressed by occlusion.

Experimental Protocol: Plastic Occlusion Stress Test (POST)

-

Baseline Measurement: Transepidermal Water Loss (TEWL) is measured on the volar forearm of human subjects using a tewameter.

-

Occlusion: A small area of the skin is occluded with a plastic film (e.g., Finn chamber) for 24 hours to induce barrier disruption.

-

Post-Occlusion Measurement: The plastic film is removed, and TEWL is measured again immediately and at subsequent time points (e.g., 3, 6, and 24 hours) to monitor the rate of barrier recovery.

-

Treatment Application: Test formulations (e.g., containing Isostearyl Isostearate) are applied to the stressed skin areas after the initial post-occlusion measurement.

-

Evaluation: The rate of TEWL reduction in the treated areas is compared to that of untreated (control) and placebo-treated areas to determine the efficacy of the test ingredient in accelerating barrier repair.

Quantitative Data: Skin Barrier Function

| Compound | Metric | Result | Study Context | Reference |

| Isostearyl Isostearate (ISIS) | Skin Barrier Function | Significant improvement in SC water permeability barrier function compared to IPIS, GMIS, and petrolatum. | Post-plastic occlusion stress test on human volunteers. | [2] |

| Isostearyl Isostearate (ISIS) | Transepidermal Water Loss (TEWL) | More effective in reducing TEWL than Petrolatum. | Clinical evaluation on human skin. | [5] |

Visualization: Skin Barrier Enhancement Workflow

Caption: Workflow for assessing the efficacy of a compound on skin barrier repair.

Anti-inflammatory Properties of Oleic Acid

Oleic acid (OA), a monounsaturated fatty acid and a key component of this compound, exhibits significant anti-inflammatory and antioxidant properties.[6][7] Its mechanisms of action are multifaceted, involving the modulation of intracellular signaling pathways and the expression of inflammatory mediators.

OA has been shown to influence immune cells such as macrophages, T cells, and neutrophils.[6][7] In macrophages, for instance, OA can suppress the activation of the NLRP3 inflammasome, which leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.[6] Furthermore, oleoylethanolamide (OEA), a derivative of oleic acid, acts as an endogenous ligand for the PPARα nuclear receptor, which can in turn reduce the expression of TLR4, a key receptor in inflammatory signaling.[6]

Signaling Pathway: Oleic Acid's Anti-inflammatory Mechanism

Caption: Oleic acid activates SIRT1, which inhibits the NF-κB inflammatory pathway.

A key experimental model for studying anti-inflammatory effects involves challenging macrophage cell lines with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Protocol: Macrophage Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Oleacein, a polyphenol from olive oil with similar properties) for a specified time.

-

Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, specifically the production of nitric oxide (NO).

-

Measurement of NO: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The reduction in NO production in treated cells compared to LPS-stimulated control cells indicates the anti-inflammatory activity of the test compound.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Enzyme | IC50 Value | Study Context | Reference |

| Oleacein | PLA2 + 5-LOX | 16.11 µM | Enzyme inhibition assay | [8] |

| Oleacein | 5-LOX | 45.02 µM | Enzyme inhibition assay | [8] |

| Oleacein & Metabolites | COX-1 & COX-2 | < 3 µM | Enzyme inhibition assay | [8] |

Application in Dermatological Drug Delivery

Oleic acid is widely recognized as a chemical penetration enhancer in transdermal drug delivery systems.[9][10] It is thought to increase skin permeability by disrupting the highly ordered structure of the stratum corneum lipids, thereby facilitating the diffusion of drug molecules through the skin barrier.

The use of oleic acid in lipid-based nanotechnologies, such as nanoemulsions and solid lipid nanoparticles, is a contemporary approach to overcome the poor solubility and permeation of many active pharmaceutical ingredients.[10][11] These nano-carriers can improve dermal permeation and retention of drugs, potentially reducing side effects by allowing for sustained release.[9][10]

Visualization: Drug Delivery Enhancement

Caption: Oleic acid disrupts stratum corneum lipids to enhance drug penetration.

Safety and Toxicology of Isostearic Acid

The safety of isostearic acid has been evaluated in several animal and clinical studies. The Cosmetic Ingredient Review (CIR) has concluded that isostearic acid is safe as a cosmetic ingredient in the present practices of use.[12]

Quantitative Data: Toxicology

| Compound | Test | Result | Species | Reference |

| Isostearic Acid | Acute Oral LD50 | > 32 ml/kg (between 32 and 64 ml/kg) | Rat | [12] |

| Isostearic Acid (undiluted) | Primary Skin Irritation | Minimal irritation | Rabbit | [12] |

| Isostearic Acid (15% in corn oil) | Primary Skin Irritation | No irritation | Rabbit | [12] |

| Isostearic Acid (undiluted) | Human Patch Test (24h) | No signs of irritation (n=100 subjects) | Human | [12] |

| Isostearic Acid (34%) | Human Repeat Insult Patch Test | Not an irritant or a sensitizer (n=168 subjects) | Human | [12] |

Conclusion

While direct research on this compound is not extensively documented, the analysis of its constituent and related compounds—isostearic acid, oleic acid, and isostearyl isostearate—provides a strong foundation for understanding its potential dermatological benefits. Isostearyl esters, such as isostearyl isostearate, are highly effective at improving skin barrier function through mechanisms that enhance the structural organization of stratum corneum lipids.[2][3] The oleic acid component contributes significant anti-inflammatory and antioxidant properties by modulating key signaling pathways like NF-κB and is a well-established penetration enhancer for topical drug delivery.[6][9][10] Furthermore, safety assessments of isostearic acid indicate a low potential for irritation and toxicity.[12] Collectively, this evidence suggests that this compound is a multifunctional ingredient with promising applications in formulations designed to moisturize, soothe, and deliver active ingredients to the skin. Further research focusing directly on this compound is warranted to confirm and quantify these extrapolated benefits.

References

- 1. Skin Barrier – Function, Restoration and Repair | SGS [sgs.com]

- 2. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emollients are more than sensory ingredients: the case of isostearyl isostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Skin Barrier Function and Health - Prospector Knowledge Center [ulprospector.ul.com]

- 6. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies [mdpi.com]

- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

The Biological Impact of Isostearyl Oleate on Skin Barrier Function: A Technical Guide

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against external aggressors and prevents excessive water loss. This barrier is critically dependent on the highly organized structure of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. Isostearyl oleate, an emollient ester, is utilized in dermatological and cosmetic formulations for its ability to modulate skin barrier function. This technical guide provides an in-depth analysis of the biological impact of this compound on the skin's protective barrier, detailing its proposed mechanism of action, relevant experimental protocols for evaluation, and a summary of its effects. This document is intended for researchers, scientists, and professionals in the field of drug development and skin biology.

Introduction: The Stratum Corneum and Barrier Function

The skin serves as the body's primary defense against the environment, a role largely fulfilled by the stratum corneum (SC).[1] This layer's "brick and mortar" structure, with corneocytes as "bricks" and a lipid-rich intercellular matrix as "mortar," is essential for its function.[1] The lipid matrix, composed of ceramides, cholesterol, and free fatty acids, forms a hydrophobic barrier that regulates transepidermal water loss (TEWL) and prevents the entry of pathogens and allergens.[1] Disruption of this lipid organization can lead to various skin conditions, including dryness, sensitivity, and atopic dermatitis.[2] Emollients like this compound are designed to interact with and improve the functionality of this crucial lipid barrier.

Proposed Mechanism of Action of this compound

While direct, extensive research on this compound is limited in the provided literature, the effects of structurally similar esters, particularly Isostearyl Isostearate (ISIS), offer significant insights. The primary proposed mechanism is not through simple occlusion, but by influencing the biophysical properties and organization of the stratum corneum's intercellular lipids.

Isostearyl esters are reported to intercalate within the SC lipid lamellae. This integration is believed to promote a more ordered lipid phase, specifically inducing the orthorhombic lateral packing state.[3][4] The orthorhombic phase is characterized by dense, tightly packed lipid chains, which is considered optimal for reinforcing the water permeability barrier.[3] By enhancing this organized structure, this compound can work synergistically with the skin's natural lipid bilayers to stabilize the barrier, improve the performance of Natural Moisturizing Factors (NMF), and consequently reduce transepidermal water loss.[5] This action helps maintain optimal hydration levels and improves the overall protective function of the skin.[5]

Some evidence also suggests that certain oleates may play a role in ceramide pathways. For instance, oleates can increase the synthesis of triglycerides and the expression of ceramide kinase, while reducing ceramide synthesis in some cell types.[6] While this specific pathway has not been confirmed for this compound in keratinocytes, it points to potential complex interactions with lipid metabolism in the skin. Furthermore, compositions containing both ceramides and isobutyl oleate have been developed, suggesting a synergistic relationship in improving skin barrier function.[7]

Caption: Proposed mechanism of this compound on SC lipids.

Quantitative Data and Comparative Analysis

Direct quantitative data on the performance of this compound was not available in the initial literature search. However, studies on the related compound Isostearyl Isostearate (ISIS) provide a valuable benchmark for the potential efficacy of isostearyl esters in barrier function improvement.

A key study utilized a plastic occlusion stress test to evaluate barrier recovery.[3] This test involves occluding the skin to induce hydration and then measuring the rate of water loss upon removal of the occlusion, which reflects the barrier's competence. In these studies, ISIS demonstrated a superior ability to improve the SC water permeability barrier function compared to other common emollients like Isopropyl Isostearate (IPIS), Glyceryl Monoisostearate (GMIS), and even petrolatum.[3][4] Importantly, this effect was not due to occlusion, as ISIS itself is not occlusive.[3][4]

| Emollient | Primary Proposed Mechanism | Effect on SC Water Permeability Barrier | Occlusive Nature | Reference |

| Isostearyl Isostearate (ISIS) | Induces orthorhombic lipid packing | Significant Improvement | No | [3][4] |

| Isopropyl Isostearate (IPIS) | Induces orthorhombic lipid packing | No significant improvement noted in some studies | No | [3] |

| Glyceryl Monoisostearate (GMIS) | Modifies SC lipid lateral packing | No significant improvement noted in some studies | No | [3] |

| Petrolatum | Occlusion | Improvement (via occlusion) | Yes | [3] |

| Table 1: Comparative effects of different emollients on skin barrier function. |

Experimental Protocols for Skin Barrier Function Assessment

Assessing the impact of an active ingredient like this compound on the skin barrier requires robust and standardized methodologies. The following protocols are fundamental in this field.

Transepidermal Water Loss (TEWL) Measurement

TEWL is the measurement of water vapor that diffuses from the body through the stratum corneum to the external environment.[8] It is a critical and objective parameter for quantifying skin barrier function; a higher TEWL is generally associated with impaired barrier function.[9]

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity before and after treatment with this compound.

Instrumentation: An open-chamber TEWL measurement device (e.g., Tewameter®) is commonly used.[10]

Methodology:

-

Acclimatization: Subjects must acclimatize for a minimum of 10-30 minutes in a room with controlled temperature (22–25°C) and humidity (30–50% R.H.).[10][11] The test area, typically the volar forearm, should be exposed.[10]

-

Baseline Measurement: A baseline TEWL reading is taken from the designated, untreated test site. The probe of the instrument is held against the skin to measure the water vapor density.[8][11] It is recommended to take at least three measurements per site to establish an average value.[8]

-

Product Application: A precise amount of the formulation containing this compound (e.g., 2 mg/cm²) is applied evenly to the test site.[11] A control site with no product or a vehicle-only formulation should be included.

-

Post-Application Measurements: TEWL measurements are repeated on the test and control sites at specified time points (e.g., 1, 2, 4, 7 hours) after product application.[11]

-

Data Analysis: The change in TEWL from baseline is calculated for each time point. Statistical analysis is performed to determine the significance of the reduction in TEWL by the test formulation compared to the control.

Caption: Standard workflow for a TEWL measurement study.

Tape Stripping for Stratum Corneum Analysis

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[12][13] The removed layers, adhered to the tape, can then be analyzed for various biomarkers, including protein content and lipid composition.

Objective: To analyze changes in SC cohesion, thickness, or lipid content after treatment with this compound.

Methodology:

-

Site Selection and Preparation: A test site, often on the volar forearm or back, is chosen.[12] The area should be clean and dry.

-

Product Application: The formulation containing this compound is applied and left for a predetermined period.

-

Sequential Tape Stripping: A consistent adhesive tape (e.g., D-Squame®) is firmly applied to the skin and then rapidly removed.[12][14] This process is repeated sequentially (e.g., 20-30 times) on the same site, with a new piece of tape used for each strip.[12][14]

-

Sample Processing: The collected tape strips are stored (e.g., at -80°C) until analysis.[15]

-

Biochemical Analysis:

-

Protein Quantification: The amount of protein removed on each tape can be quantified to assess SC thickness and cohesion. This can be done using infrared densitometry (e.g., SquameScan™) or a chemical protein assay (e.g., BCA protein assay) after extraction.[14][16]

-

Lipid Analysis: Lipids can be extracted from the tapes and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify changes in ceramides, cholesterol, and fatty acids.[15]

-

Caption: Workflow for tape stripping and subsequent analysis.

Immunofluorescence Staining for Barrier Proteins

Immunofluorescence (IF) can be used to visualize the expression and localization of key structural proteins and tight junction components within the skin barrier, such as filaggrin, loricrin, occludin, and claudins.

Objective: To qualitatively or semi-quantitatively assess changes in the expression or distribution of key barrier-related proteins in skin biopsies or reconstructed human epidermis models after treatment with this compound.

Methodology:

-

Sample Preparation: Skin biopsy specimens are obtained and snap-frozen. Cryosections (4–10 microns thick) are cut and mounted on slides.[17][18]

-

Fixation: Slides are fixed, typically in cold acetone or paraformaldehyde, to preserve tissue morphology.[18]

-

Permeabilization (if required): If targeting intracellular antigens, cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[19]

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution, such as normal serum or bovine serum albumin (BSA).[20]

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein (e.g., anti-occludin). This is typically done for 1-2 hours at room temperature or overnight at 4°C.[19][20]

-

Secondary Antibody Incubation: After washing, a fluorophore-conjugated secondary antibody that binds to the primary antibody is applied. This incubation is done in the dark for approximately 1 hour.[19][20]

-

Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) may be applied. The slide is then mounted with an anti-fade mounting medium.[19]

-

Microscopy: Slides are visualized using a fluorescence or confocal microscope to capture images of protein localization and intensity.

Safety and Toxicological Profile

Safety assessments of related compounds provide confidence in the use of this compound. Isostearic acid, a component of the ester, has been deemed safe for use in cosmetic products.[21] Acute oral toxicity studies in rats show a very high LD50, and it produces minimal to no skin irritation in rabbit tests.[21] Clinical studies with undiluted isostearic acid showed no signs of irritation in human subjects.[21] While specific data for this compound is not detailed, the low toxicity profile of its constituent parts suggests it is well-tolerated for topical application.

Conclusion

This compound is a functional emollient that likely enhances skin barrier function through a non-occlusive, biomimetic mechanism. By integrating into the stratum corneum's intercellular lipid matrix, it is proposed to promote a more organized and dense lipid structure, specifically the orthorhombic phase, which is crucial for an effective water permeability barrier. This action helps to reduce transepidermal water loss and maintain skin hydration. While further direct studies are needed to fully elucidate its specific interactions with ceramide synthesis and tight junction proteins, the available evidence on related isostearyl esters strongly supports its role in reinforcing skin barrier integrity. Its favorable safety profile makes it a valuable ingredient for formulations aimed at researchers, scientists, and drug development professionals working to address compromised skin barrier conditions.

References

- 1. Skin Barrier – Function, Restoration and Repair | SGS [sgs.com]

- 2. Skin Barrier Function and Health - Prospector Knowledge Center [ulprospector.ul.com]

- 3. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. Oleate increase neutral lipid accumulation, cellular respiration and rescues palmitate-exposed GLP-1 secreting cells by reducing ceramide-induced ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2020230691A1 - Composition containing ceramide and isobutyl oleate - Google Patents [patents.google.com]

- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]

- 10. Stratum corneum transepidermal water loss measurement [bio-protocol.org]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. skinhealthinstitute.org.au [skinhealthinstitute.org.au]

- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 14. Characteristic differences in barrier and hygroscopic properties between normal and cosmetic dry skin. I. Enhanced barrier analysis with sequential tape-stripping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advancement through epidermis using tape stripping technique and Reflectance Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 21. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Spectroscopic Analysis of Isostearyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of Isostearyl Oleate. This compound, a branched-chain wax ester, is valued in the pharmaceutical and cosmetic industries for its unique properties as an emollient and lubricant. Accurate identification and purity assessment are crucial for its application in drug development and formulation. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure

This compound is the ester formed from the reaction of isostearyl alcohol (a branched-chain C18 alcohol, primarily 16-methylheptadecan-1-ol) and oleic acid (a monounsaturated C18 fatty acid). Its molecular formula is C36H70O2 and it has a molecular weight of approximately 534.94 g/mol . The presence of the branched alkyl chain in the isostearyl moiety and the double bond in the oleate moiety gives this compound its characteristic physical and chemical properties.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from typical ranges for similar long-chain and branched esters and should be used as a reference for identification.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic protons (-CH=CH-) | ~5.34 | Multiplet | 2H |

| Ester methylene protons (-O-CH₂-) | ~4.05 | Triplet | 2H |

| α-Methylene to carbonyl (-CH₂-C=O) | ~2.28 | Triplet | 2H |

| Allylic methylene protons (-CH₂-CH=) | ~2.01 | Multiplet | 4H |

| Methylene adjacent to ester oxygen (-CH₂-CH₂-O-) | ~1.61 | Multiplet | 2H |

| Methine proton in isostearyl chain (-CH(CH₃)₂) | ~1.55 | Multiplet | 1H |

| Bulk methylene protons (-(CH₂)n-) | ~1.26 | Broad singlet | ~52H |

| Terminal methyl protons (-CH₃) | ~0.88 | Triplet | 3H |

| Branched methyl protons (-CH(CH₃)₂) | ~0.86 | Doublet | 6H |

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Carbonyl carbon (-C=O) | ~173.3 |

| Olefinic carbons (-CH=CH-) | ~129.7 - 130.0 |

| Methylene carbon attached to ester oxygen (-O-CH₂-) | ~64.4 |

| Methylene α to carbonyl (-CH₂-C=O) | ~34.2 |

| Allylic methylene carbons (-CH₂-CH=) | ~27.2 |

| Other methylene carbons (-(CH₂)n-) | ~22.7 - 31.9 |

| Methine carbon in isostearyl chain (-CH(CH₃)₂) | ~39.1 |

| Carbon α to methine in isostearyl chain | ~36.8 |

| Terminal methyl carbon (-CH₃) | ~14.1 |

| Branched methyl carbons (-CH(CH₃)₂) | ~22.7 |

FTIR Spectroscopy Data

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C-H (sp³ stretch) | ~2924, ~2854 | Strong, sharp absorptions |

| C-H (sp² stretch) | ~3005 | Weak to medium absorption |

| C-O (Ester stretch) | ~1170 | Strong absorption |

| C=C (stretch) | ~1655 | Weak absorption |

| C-H (bend) | ~1465, ~1377 | Medium absorptions |

Mass Spectrometry Data

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound Fragments (Electron Ionization)

| m/z | Ion | Description |

| 534.9 | [M]⁺ | Molecular ion |

| 265 | [C₁₈H₃₅O]⁺ | Acylium ion from oleoyl group |

| 252 | [C₁₈H₃₆]⁺ | Alkyl fragment from isostearyl group |

| Various | [CnH2n+1]⁺, [CnH2n-1]⁺ | Series of hydrocarbon fragments |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard that does not overlap with the analyte signals) should be added.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 should be used).

-

Number of Scans: 8-16 scans for a qualitative spectrum; 32-64 scans for a quantitative spectrum.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FTIR Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to the expected values.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or a mixture of chloroform and methanol.

-

To enhance ionization, a small amount of an additive like ammonium acetate or sodium acetate can be included in the solvent.

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimize as per the instrument's recommendation (e.g., 100-150 °C).

-

-

Data Processing:

-

Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).

-

If fragmentation data is required, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

-

Analyze the fragmentation pattern to confirm the structure of the fatty acid and alcohol moieties.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

An In-Depth Technical Guide to Isostearyl Oleate for Researchers and Drug Development Professionals

An authoritative guide on Isostearyl Oleate, detailing its synthesis, physicochemical properties, and applications in drug delivery, complete with experimental protocols and analytical methodologies.

Introduction

This compound is an ester of isostearyl alcohol and oleic acid, belonging to the class of wax esters. Its branched-chain structure and long carbon chain impart unique physicochemical properties, making it a valuable excipient in the pharmaceutical and cosmetic industries. For researchers, scientists, and drug development professionals, understanding the technical specifications and functional attributes of this compound is crucial for its effective application in novel drug delivery systems and advanced formulations. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, analytical characterization, and role in enhancing drug delivery.

Chemical Identity and Physicochemical Properties

This compound is a complex ester with the general chemical formula C36H70O2. Its CAS number is 57683-45-1, and it has a molecular weight of approximately 534.94 g/mol [1]. The "isostearyl" portion of the molecule refers to a branched C18 alcohol, while the "oleate" portion is derived from the C18 monounsaturated fatty acid, oleic acid. This branched structure is key to its distinct properties compared to its linear isomer, stearyl oleate.

Physicochemical Data

The unique molecular structure of this compound results in properties that are highly desirable in pharmaceutical formulations. The following table summarizes its key physicochemical characteristics. Data for the closely related compound, isostearyl isostearate, is also included for comparison, as it often exhibits similar behavior.

| Property | Value (this compound) | Value (Isostearyl Isostearate) | Method/Reference |

| CAS Number | 57683-45-1 | 41669-30-1 | [1] |

| Molecular Formula | C36H70O2 | C36H72O2 | [1] |

| Molecular Weight | 534.94 g/mol | ~537.0 g/mol | [1] |

| Appearance | Oily liquid | Oily liquid | [2] |

| Color (Gardner Scale) | Typically ≤ 2.0 | ≤ 2.0 | [2] |

| Odor | Faint, characteristic | Faint | [2] |

| Specific Gravity (at 20°C) | ~0.840 - 0.880 | 0.840 - 0.880 | [2] |

| Refractive Index (at 20°C) | ~1.450 - 1.470 | 1.450 - 1.470 | [2] |

| Viscosity (at 20°C) | ~30 - 60 mPa.s | 30 - 60 mPa.s | [2] |

| Acid Value | ≤ 6.00 mg KOH/g | ≤ 6.00 mg KOH/g | [2] |

| Saponification Value | 90 - 110 mg KOH/g | 90 - 110 mg KOH/g | [2] |

| Iodine Value | ≤ 8.0 g I2/100g | ≤ 8.0 g I2/100g | [2] |

| Solubility | Insoluble in water and ethanol; Soluble in oils, chloroform, and methylene chloride. | Insoluble in water and ethanol 96°; Very soluble in chloroform, methylene chloride, and mineral oils. | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of isostearyl alcohol with oleic acid. This reaction can be catalyzed by chemical catalysts or enzymes. Enzymatic synthesis is often preferred as it proceeds under milder conditions and offers higher specificity, leading to a purer product with fewer byproducts.

Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound, which can be optimized using Response Surface Methodology (RSM) to maximize the yield.

Caption: Enzymatic synthesis workflow for this compound.

Detailed Experimental Protocol for Enzymatic Synthesis

This protocol is a general guideline for the laboratory-scale synthesis of this compound, which can be optimized for specific requirements.

Materials:

-

Oleic acid

-

Isostearyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, log P ≥ 3.5)

-

Molecular sieves (optional, to remove water)

-

Sodium hydroxide (for acid value titration)

-

Phenolphthalein indicator

-

Ethanol

Equipment:

-

Stirred tank reactor or round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or water bath with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Titration setup

Procedure:

-

Reactant Preparation: In the reactor, combine oleic acid and isostearyl alcohol in a desired molar ratio (e.g., 1:2). Add a suitable volume of an organic solvent like n-hexane to dissolve the reactants.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 0.2-0.4 g).

-

Esterification Reaction: Heat the mixture to the desired temperature (e.g., 40-50°C) with constant stirring. The reaction time can vary from a few minutes to several hours, depending on the desired conversion.[3] Response surface methodology can be employed to optimize reaction time, temperature, enzyme amount, and substrate molar ratio for maximum yield.[4][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration with a standardized sodium hydroxide solution. The conversion percentage is calculated based on the decrease in the acid value.

-

Enzyme Recovery: Upon completion of the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused for subsequent batches.

-

Product Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with water to neutrality.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as FT-IR, NMR, GC-MS, and HPLC-CAD.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of this compound and for its quantification in pharmaceutical formulations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound and its related impurities. The following is a general protocol for the analysis of fatty acid esters.

Sample Preparation:

-

For the analysis of this compound in a formulation, an extraction step with a suitable organic solvent may be necessary.

-

Derivatization to fatty acid methyl esters (FAMEs) is a common practice for analyzing the fatty acid composition, although direct analysis of the ester is also possible.

GC-MS Protocol:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.

-

Separation: Use a fused silica capillary column (e.g., HP-5MS) for separation. The oven temperature program can be optimized to achieve good resolution of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting peaks are compared with a spectral library for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.[6]

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a universal detection method suitable for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

HPLC-CAD Protocol:

-

Mobile Phase: A gradient of organic solvents such as acetonitrile, isopropanol, and water with additives like trifluoroacetic acid (TFA) can be used.

-

Column: A C18 reversed-phase column is commonly used for the separation of lipids.

-

Detection: The eluent from the HPLC is nebulized, and the solvent is evaporated, leaving behind charged aerosol particles of the analyte, which are then detected. CAD offers a more uniform response for different lipid classes compared to other detectors like ELSD.[1][7][8]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Applications in Drug Development

This compound's properties as an emollient, solvent, and penetration enhancer make it a highly versatile excipient in the development of various drug delivery systems, particularly for topical and transdermal applications.

Role as a Penetration Enhancer

Fatty acid esters like this compound can enhance the permeation of drugs through the stratum corneum, the main barrier of the skin. The mechanism of action is believed to involve the disruption and fluidization of the highly ordered lipid lamellae in the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient (API) into the deeper layers of the skin.[9] Oleic acid, a component of this compound, is a well-known penetration enhancer that is thought to create separate, more fluid domains within the stratum corneum lipids.[7]

Formulation in Nanoemulsions and Other Lipid-Based Systems

This compound can be used as the oil phase in the formulation of nanoemulsions, which are effective carriers for delivering poorly water-soluble drugs topically. Nanoemulsions offer several advantages, including high drug loading capacity, improved drug stability, and enhanced skin penetration. The small droplet size of nanoemulsions provides a large surface area for drug release and absorption.

The following diagram illustrates the logical relationship in the formulation of a drug-loaded nanoemulsion using this compound.

References

- 1. hplc.eu [hplc.eu]

- 2. daltosur.com.ar [daltosur.com.ar]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Oleyl Ester using Statistical Approach of Response Surface Methodology [oarep.usim.edu.my]

- 5. ikm.org.my [ikm.org.my]

- 6. researchgate.net [researchgate.net]

- 7. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3.amazonaws.com [s3.amazonaws.com]

In-Depth Technical Guide: Thermal Behavior and Phase Transitions of Isostearyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl oleate is a branched-chain fatty acid ester that finds extensive application in the cosmetic and pharmaceutical industries as an emollient, dispersant, and lubricant. Its thermal behavior and phase transitions are critical parameters that influence the stability, texture, and performance of formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated phase transitions. Due to a lack of specific publicly available data for this compound, this guide also presents data for structurally analogous compounds to infer its likely thermal characteristics. Furthermore, detailed experimental protocols for characterizing these properties are provided, along with a visual representation of the analytical workflow.

Introduction to this compound

This compound is the ester formed from the reaction of isostearyl alcohol and oleic acid. The branched nature of the isostearyl alcohol component and the unsaturation in the oleic acid chain contribute to its unique physical and chemical properties. Notably, branched-chain esters generally exhibit lower melting points and remain liquid over a wider temperature range compared to their linear, saturated counterparts.[1][2] This characteristic is advantageous in cosmetic and pharmaceutical formulations, preventing unwanted crystallization and ensuring product stability at various storage temperatures.[3] Isostearate esters are recognized for their excellent low-temperature properties and good oxidative stability due to their saturated and branched molecular structure.[3]

Expected Thermal Behavior and Phase Transitions

Key Thermal Events:

-

Glass Transition (Tg): At very low temperatures, amorphous or semi-crystalline materials like this compound may exhibit a glass transition, where the material changes from a rigid, glassy state to a more rubbery, viscous state.

-

Crystallization (Tc): Upon cooling from a liquid state, this compound will undergo crystallization, a process where the molecules arrange themselves into an ordered, crystalline structure. The temperature at which this occurs is the crystallization temperature. The branched structure may lead to a slower crystallization rate and a lower crystallization temperature.

-

Melting (Tm): Upon heating, the crystalline structure of this compound will break down, and the material will transition to a liquid state. This phase change occurs at the melting temperature. Due to its branched and unsaturated nature, it is expected to have a low melting point, likely below room temperature.

Quantitative Thermal Analysis Data (Analogous Compounds)

In the absence of specific data for this compound, the following table summarizes the thermal properties of structurally related fatty acid esters to provide a comparative reference.

| Compound Name | Chemical Structure | Melting Point (°C) | Crystallization Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| Methyl Oleate | C18:1 Methyl Ester | -19.9 | -31.1 | 85.3 | ResearchGate |

| Isopropyl Palmitate | C16:0 Isopropyl Ester | 11-13 | Not specified | 72 | [4] |

| Isostearyl Isostearate | Branched C18 Ester | Liquid at 25°C | Not specified | Not specified | [5][6] |

Note: This data is for analogous compounds and should be used as a general guide. The actual thermal properties of this compound may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal behavior and phase transitions of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions (melting, crystallization, and glass transition).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at a starting temperature, for example, 25°C.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C) to observe crystallization.

-

Isothermal Hold: Hold the sample at the low temperature for a few minutes to ensure complete crystallization.

-

Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point (e.g., 50°C) to observe melting.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve. The peak of an endothermic event on the heating scan corresponds to the melting point, and the area under the peak represents the enthalpy of fusion. The peak of an exothermic event on the cooling scan corresponds to the crystallization point. A step change in the baseline of the heat flow curve indicates a glass transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the material.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a high temperature (e.g., 600°C).

-

Data Analysis: Monitor the change in mass of the sample as a function of temperature. The temperature at which a significant mass loss begins is an indicator of the onset of thermal decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal behavior of this compound is a crucial aspect of its functionality in various formulations. While specific quantitative data remains elusive in public literature, an understanding of its properties can be extrapolated from the behavior of similar branched and unsaturated fatty acid esters. These esters are characterized by low melting points and good low-temperature stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to precisely characterize the thermal properties of this compound and other similar materials, ensuring the development of stable and effective products.

References

Isostearyl Oleate: A Technical Guide to its Solubility in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Isostearyl oleate, the ester of isostearyl alcohol and oleic acid, is a valuable emollient in the cosmetic and pharmaceutical industries, prized for its lubricating and solvent properties. Understanding its solubility profile in a range of common cosmetic solvents is crucial for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative solubility summary, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent compatibility.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Cosmetic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Solvents | Water, Glycerin | Insoluble |

| Ethanol | Insoluble to Very Sparingly Soluble | |

| Non-Polar Hydrocarbons | Mineral Oil, Isododecane | Soluble / Miscible |

| Esters | Caprylic/Capric Triglyceride, Octyldodecyl Myristate | Soluble / Miscible |

| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible |

| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible |

| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at room temperature. "Miscible" suggests that the two substances will form a homogeneous solution in all proportions. "Sparingly Soluble" implies that only a small amount will dissolve. "Insoluble" indicates no significant dissolution.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific cosmetic solvents, a systematic experimental approach is required. The following protocols are based on established methods for determining the solubility of cosmetic ingredients.

Method 1: Visual Assessment of Miscibility

Objective: To qualitatively assess the miscibility of this compound in a range of cosmetic solvents at different concentrations.

Materials:

-

This compound

-

A selection of cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Dimethicone, Cyclopentasiloxane, Octyldodecanol, Ethanol, Propylene Glycol)

-

Glass vials with screw caps

-

Pipettes

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

In each series, prepare different concentrations of this compound in the solvent, for example, 1%, 5%, 10%, 25%, 50%, and 75% (w/w).

-

Accurately weigh the required amount of this compound and the solvent into each vial.

-

Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.

-

Visually inspect the samples immediately after mixing for homogeneity, clarity, and the presence of any undissolved material or phase separation.

-

Incubate the vials at a controlled temperature (e.g., 25°C) for 24 hours.

-

After 24 hours, visually inspect the samples again for any changes, such as precipitation, cloudiness, or phase separation.

-

Record the observations for each concentration and solvent.

Method 2: Quantitative Determination of Solubility by Saturation

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected cosmetic solvent

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical technique)

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the selected solvent in a glass flask.

-

Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the stirring and allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the aliquot to remove any remaining suspended particles.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility of this compound in the solvent, expressed as g/100g or % (w/w).

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility profile of this compound.

Discovery and historical development of Isostearyl oleate

This in-depth technical guide provides a detailed overview of Isostearyl Oleate, a versatile emollient ester utilized in various cosmetic and pharmaceutical applications. The document explores its discovery and historical development, synthesis, physicochemical properties, and its role in topical formulations. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound is an ester formed from the reaction of isostearyl alcohol and oleic acid. Its development is intrinsically linked to the advancements in oleochemistry, a field that gained significant momentum with the pioneering work of French chemist Michel Eugène Chevreul in the 19th century on the structure of fats and oils.

The subsequent availability of isostearyl alcohol, derived from isostearic acid, paved the way for the creation of various isostearyl esters, including this compound. These esters were developed to combine the desirable sensory properties of branched-chain alcohols with the emollient characteristics of fatty acids like oleic acid. This compound, in particular, was designed to be a non-greasy emollient with good spreading properties, suitable for a wide range of topical applications.

Synthesis of this compound

This compound is synthesized through the esterification of isostearyl alcohol with oleic acid. This reaction typically involves heating the two reactants in the presence of a catalyst.

Generalized Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound. Industrial-scale production may vary in terms of equipment, catalysts, and purification methods.

Materials:

-

Isostearyl alcohol (1 mole equivalent)

-

Oleic acid (1 mole equivalent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like an ion-exchange resin) (0.1-0.5 mol%)

-

Solvent (optional, e.g., toluene or xylene to aid in water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer. The flask is charged with isostearyl alcohol, oleic acid, the acid catalyst, and the solvent (if used).

-

Esterification: The reaction mixture is heated to reflux (typically 120-160°C) with continuous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically determining the acid value of the mixture via titration. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.

-